2-(7-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol
CAS No.: 885268-64-4
Cat. No.: VC15925371
Molecular Formula: C11H14BrNO
Molecular Weight: 256.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885268-64-4 |
|---|---|
| Molecular Formula | C11H14BrNO |
| Molecular Weight | 256.14 g/mol |
| IUPAC Name | 2-(7-bromo-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol |
| Standard InChI | InChI=1S/C11H14BrNO/c12-10-1-2-11-8(3-4-14)6-13-7-9(11)5-10/h1-2,5,8,13-14H,3-4,6-7H2 |
| Standard InChI Key | CQOOFUPYUVYKKU-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C2=C(CN1)C=C(C=C2)Br)CCO |
Introduction
Chemical Identity and Structural Features
Nomenclature and Identifiers
The systematic IUPAC name for this compound is 2-(7-bromo-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol, reflecting its substitution pattern on the tetrahydroisoquinoline core . Key identifiers include the CAS Registry Number 885268-64-4, PubChem CID 53423270, and DSSTox Substance ID DTXSID30698272 . Synonyms such as 4-Isoquinolineethanol, 7-bromo-1,2,3,4-tetrahydro- and DTXSID30698272 are used interchangeably in chemical databases .
Molecular Architecture
The molecule consists of a tetrahydroisoquinoline scaffold—a benzene ring fused to a partially saturated six-membered nitrogen-containing ring. A bromine atom occupies the 7th position on the aromatic benzene ring, while a 2-hydroxyethyl group (-CH₂CH₂OH) is attached to the 4th position of the piperidine-like ring . This configuration introduces both hydrophobic (bromine, aromatic system) and hydrophilic (ethanol moiety) regions, influencing its solubility and reactivity.
Table 1: Key Structural and Computed Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄BrNO |
| Molecular Weight | 256.14 g/mol |
| XLogP3-AA | 1.5 |
| Hydrogen Bond Donors | 2 (hydroxyl and NH groups) |
| Hydrogen Bond Acceptors | 2 |
| Topological Polar Surface Area | 32.3 Ų |
| Rotatable Bond Count | 2 |
The XLogP3-AA value of 1.5 suggests moderate lipophilicity, while the polar surface area indicates potential for moderate membrane permeability .
Physicochemical and Spectroscopic Properties
Stability and Reactivity
The presence of a secondary amine and hydroxyl group renders the compound susceptible to oxidation and hydrolysis under extreme pH conditions. Storage recommendations typically advise inert atmospheres and temperatures below -20°C for long-term stability .
Spectroscopic Characterization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume